molecular formula C21H22N4O3 B2381892 N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477870-56-7

N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B2381892
CAS No.: 477870-56-7
M. Wt: 378.432
InChI Key: RMEDNHIIEAJUIE-UHFFFAOYSA-N
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Description

“N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is a chemical compound with the molecular formula C21H22N4O3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in pharmaceutical and medicinal studies.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl ring through an ether linkage, and an acetamide group attached to a methoxypropyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and empirical formula . For more detailed properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to supplier data sheets or specialized databases .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Leuckart Synthesis : This method has been used to synthesize novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds, including variants of N-phenoxypropylacetamide derivatives, have shown activities comparable to standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).

  • Synthesis and Antiulcer Properties : Another study focused on the synthesis of N-phenoxypropylacetamide derivatives and their antiulcer activity. These compounds exhibited gastric acid antisecretory and cytoprotective properties, leading to the development of specific compounds for clinical evaluation (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).

Antimicrobial and Anticancer Research

  • Antimicrobial Activity : Newer Schiff Bases and Thiazolidinone derivatives, including those related to N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide, were synthesized and evaluated for their antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

  • Anticancer Activity : Compounds structurally related to this compound have been studied for their antiproliferative activity. Specific compounds have shown promising activity against various cancer cell lines, indicating potential as anticancer agents (Alqahtani & Bayazeed, 2020).

Radiopharmaceutical Applications

  • PET Imaging : A study on the radiosynthesis of certain radioligands for positron emission tomography (PET) imaging has utilized derivatives similar to this compound. These compounds are selective for imaging specific proteins in the brain, showcasing their potential in neuroimaging applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Chemical Synthesis and Catalysis

  • Green Synthesis : The catalytic hydrogenation for the green synthesis of related compounds has been explored, demonstrating environmentally friendly approaches to produce such compounds (Zhang, 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures. For specific safety information, refer to the material safety data sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-14-4-12-23-20(26)15-28-17-8-6-16(7-9-17)21-24-13-10-19(25-21)18-5-2-3-11-22-18/h2-3,5-11,13H,4,12,14-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEDNHIIEAJUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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